Parfumine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

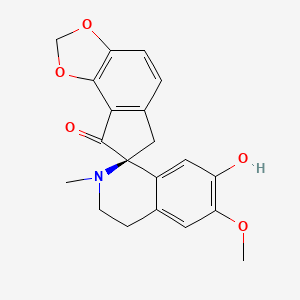

Parfumine is a benzylisoquinoline alkaloid isolated from Fumaria vaillantii and Fumaria parviflora. It has a role as a plant metabolite. It is a benzylisoquinoline alkaloid, an azaspiro compound, an oxacycle and a member of phenols.

科学研究应用

Pharmacological Properties

Parfumine exhibits several pharmacological activities, making it a subject of interest for potential therapeutic applications:

- Antiplatelet Activity : Research indicates that this compound can inhibit platelet aggregation. In a study comparing various isoquinoline alkaloids, this compound demonstrated comparable effects to acetylsalicylic acid, a standard antiplatelet drug. At a concentration of 80 μM, this compound effectively blocked platelet aggregation, highlighting its potential as an antithrombotic agent .

- Antimicrobial and Antiviral Effects : this compound has been evaluated for its antimicrobial properties against various pathogens. A study assessing the antiviral activity of isoquinoline alkaloids showed that this compound, along with other alkaloids, exhibited significant effects against viral infections . This positions this compound as a candidate for further development in antiviral therapies.

- Cholinesterase Inhibition : Preliminary findings suggest that this compound may inhibit cholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's . Further studies are warranted to elucidate its mechanism and efficacy.

Case Study 1: Antiplatelet Activity Assessment

In a controlled study, researchers screened fourteen isoquinoline alkaloids for their ability to inhibit platelet aggregation. This compound was among the most active compounds, showing an IC50 value comparable to established antiplatelet medications. The findings suggest that chemical modifications of this compound could enhance its therapeutic efficacy .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of 33 isoquinoline alkaloids, including this compound, revealed promising antimicrobial activity against both DNA and RNA viruses. The study utilized cell lines to assess cytopathogenic effects and determined maximum non-toxic concentrations for each compound . this compound's efficacy in this context suggests its potential role in developing new antiviral agents.

Table 1: Pharmacological Activities of this compound

Table 2: Comparative IC50 Values of Isoquinoline Alkaloids

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Acetylsalicylic Acid | 23.8 ± 10.4 | Antiplatelet |

| Papaverine | 26.9 ± 12.2 | Antiplatelet |

| Bulbocapnine | 30.7 ± 5.4 | Antiplatelet |

| This compound | >50 | Antiplatelet |

Conclusion and Future Directions

The diverse applications of this compound underscore its potential as a therapeutic agent in various medical fields. Its demonstrated antiplatelet and antimicrobial activities warrant further investigation into its mechanisms and possible clinical applications. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity.

属性

CAS 编号 |

28230-70-8 |

|---|---|

分子式 |

C20H19NO5 |

分子量 |

353.4 g/mol |

IUPAC 名称 |

(1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1,3]benzodioxole]-8'-one |

InChI |

InChI=1S/C20H19NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,22H,5-6,9-10H2,1-2H3/t20-/m0/s1 |

InChI 键 |

AHNUBWYOIHCGFN-FQEVSTJZSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |

手性 SMILES |

CN1CCC2=CC(=C(C=C2[C@]13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |

规范 SMILES |

CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |

Key on ui other cas no. |

28230-70-8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。